molecular formula C17H24Cl2O3 B166878 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate CAS No. 79270-78-3

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B166878
CAS No.: 79270-78-3
M. Wt: 347.3 g/mol
InChI Key: CEEDFYRUPAWDOU-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate (CAS 79270-78-3) is a synthetic phenoxypropionate herbicide. Its molecular formula is C₁₇H₂₄Cl₂O₃, and it is the 2-ethylhexyl ester of dichlorprop-P [(2R)-2-(2,4-dichlorophenoxy)propionic acid]. The compound functions as a systemic herbicide, mimicking auxin to disrupt plant growth . It is characterized by:

  • A 2,4-dichlorophenoxy aromatic ring.
  • A propionic acid backbone esterified with a 2-ethylhexyl group.
  • High lipophilicity, enhancing cuticle penetration and soil persistence .

Properties

IUPAC Name

2-ethylhexyl 2-(2,4-dichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDFYRUPAWDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032311
Record name 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79270-78-3
Record name Dichlorprop 2-ethylhexyl ester
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Record name Dichlorprop 2-ethylhexyl ester [ISO]
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Record name 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate
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Record name 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate
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Record name DICHLORPROP-2-ETHYLHEXYL
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Preparation Methods

Conventional Esterification Methods

The synthesis of 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate typically follows a two-step process: (1) preparation of 2-(2,4-dichlorophenoxy)propionic acid and (2) esterification with 2-ethylhexanol. Acid-catalyzed esterification remains the most widely adopted approach, leveraging strong acids such as sulfuric acid or para-toluenesulfonic acid (PTSA) to protonate the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by the alcohol .

In a representative procedure, 2-(2,4-dichlorophenoxy)propionic acid (100–120 parts by weight) is combined with 2-ethylhexanol (50–60 parts) and a catalytic amount of sulfuric acid (1–2 parts) in an aprotic solvent such as toluene or xylene . The mixture undergoes reflux with azeotropic water removal to shift equilibrium toward ester formation. Reaction completion (typically 2–5 hours) is confirmed via liquid chromatography until residual acid content falls below 1% . Post-reaction, the organic layer is neutralized with dilute sodium hydroxide, washed, and distilled to isolate the ester. Yields exceeding 98% are achievable under optimized conditions .

Catalytic Esterification Techniques

Recent advances emphasize catalytic efficiency and reduced environmental impact. Heterogeneous catalysts like ion-exchange resins or zeolites enable recyclability, while enzymatic methods using lipases offer selectivity under mild conditions. For instance, immobilized Candida antarctica lipase B catalyzes the esterification of 2-(2,4-dichlorophenoxy)propionic acid with 2-ethylhexanol in solvent-free systems at 50–60°C, achieving conversions >90% within 24 hours .

Homogeneous catalysts, such as dimethylaminopyridine (DMAP) paired with thiodiphenylamine, have demonstrated utility in one-pot syntheses starting from phenoxyacetic acid precursors . Chlorination of phenoxyacetic acid in alcoholic solvents (e.g., 2-ethylhexanol) with subsequent in situ esterification eliminates intermediate isolation steps, streamlining production . This method reduces waste and improves atom economy, with yields >95% .

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents (e.g., toluene, xylene) facilitate azeotropic water removal, while high-boiling solvents like solvent oil (bp 160–200°C) enable reflux at elevated temperatures without side reactions . Table 1 compares solvent performance in esterification:

Solvent Boiling Point (°C) Reaction Time (h) Yield (%)
Toluene1103–498
Xylene1402–399
Solvent Oil180597

Data adapted from CN103772201A and CN101941905B .

Microwave-assisted esterification reduces reaction times to 30–60 minutes by enhancing molecular agitation, though scalability remains challenging.

Purification and Isolation Strategies

Post-synthesis purification ensures compliance with agricultural chemical standards (>95% purity). Neutralization of residual acid with 5% NaOH (pH 10) followed by water washing eliminates ionic impurities . Distillation under reduced pressure (0.1–1 kPa) separates the ester from excess alcohol and solvent. Advanced techniques like molecular distillation or column chromatography may refine purity to >99% for analytical-grade applications.

Industrial-Scale Production Considerations

Scaling laboratory protocols necessitates addressing heat transfer, solvent recovery, and waste management. Continuous-flow reactors improve heat dissipation and throughput, while solvent recycling systems (e.g., fractional distillation) reduce raw material costs. Economic analyses suggest that catalytic methods using PTSA or DMAP/thiodiphenylamine lower operational expenses by 15–20% compared to traditional sulfuric acid processes .

Environmental regulations increasingly mandate closed-loop systems to capture HCl byproducts generated during chlorination steps. Scrubbers or alkaline neutralization tanks mitigate emissions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Use

  • Dichlorprop-P is utilized for the post-emergence control of annual and perennial broadleaf weeds. It acts as a selective herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the target weeds .
  • Its effectiveness has been documented in various crops, particularly in cereals and grasslands, where it helps manage weed populations without harming the crop itself .

Plant Growth Regulation

  • Beyond its herbicidal properties, this compound is also employed as a plant growth regulator (PGR), particularly in citrus fruits like oranges and lemons. It has been shown to enhance fruit size and reduce premature fruit drop, thereby improving yield .

Environmental Impact

Soil and Water Persistence

  • The compound exhibits low aqueous solubility and low volatility, which affects its persistence in different environments. While it is not expected to be persistent in soil systems, it may remain in aquatic systems depending on local conditions .
  • Studies suggest that dichlorprop-P can be a potential groundwater contaminant due to its systemic nature and ability to translocate within plants .

Ecotoxicology

  • The compound shows moderate toxicity to birds and aquatic species but is less harmful to honeybees. Its impact on non-target organisms is an important consideration for regulatory assessments .

Human Health Considerations

Toxicological Profile

  • Dichlorprop-P has been classified with moderate toxicity via oral exposure and is recognized as a skin sensitizer. Its use requires careful handling to mitigate risks associated with accidental exposure .
  • The U.S. Environmental Protection Agency (EPA) has conducted risk assessments indicating that typical exposure levels for residential handlers are within acceptable limits, with no significant risks identified for children playing on treated lawns .

Case Studies

Case Study: Efficacy in Citrus Production

  • A study conducted on the application of dichlorprop-P in citrus orchards demonstrated a significant increase in fruit size and quality when applied at recommended rates during the flowering stage. This case highlights the dual role of dichlorprop-P as both a herbicide and a growth enhancer .

Case Study: Poisoning Incidents

  • A notable case reported severe poisoning from 2,4-Dichlorophenoxyacetic acid (a related compound) in Ethiopia, emphasizing the importance of proper labeling and education regarding herbicide use. Although this case does not involve dichlorprop-P directly, it underscores the potential health risks associated with chlorophenoxy herbicides .

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Structural and Functional Analogues

Mecoprop-p 2-Ethylhexyl Ester
  • Structure: Contains a 4-chloro-2-methylphenoxy group instead of 2,4-dichlorophenoxy.
  • Activity : Targets broadleaf weeds in cereals, with selectivity influenced by the methyl substitution on the aromatic ring .
  • Key Difference: Reduced chlorine substitution decreases soil mobility compared to 2,4-dichlorophenoxy derivatives .
2,4-D Ethylhexyl Ester (CAS 1928-43-4)
  • Structure : Derived from acetic acid (shorter carbon chain) instead of propionic acid.
  • Activity : Broader weed control spectrum due to the acetic acid backbone, which accelerates translocation in plants .
  • Key Difference : The absence of a methyl group on the propionate chain reduces persistence in soil compared to propionate esters .
Dichlorprop-Butotyl (2-Butoxyethyl Ester)
  • Structure : Features a butoxyethyl ester group instead of 2-ethylhexyl.
  • Key Difference : The smaller ester group reduces lipophilicity, limiting cuticle penetration efficiency .
2,4-DB 2-Ethylhexyl Ester
  • Structure: Derived from butyric acid (four-carbon chain) with a 2,4-dichlorophenoxy group.
  • Activity : Effective against deep-rooted weeds due to enhanced translocation via the longer carbon chain .
  • Key Difference : The butyric acid backbone increases systemic movement but may delay herbicidal symptoms .

Physicochemical and Environmental Properties

Compound Water Solubility (mg/L) Log Kow Soil Half-Life (Days) Key Application
2-Ethylhexyl 2-(2,4-DCP)propionate 0.12 5.8 30–90 Cereals, turf
Mecoprop-p 2-Ethylhexyl Ester 0.09 5.5 20–60 Grass crops
2,4-D Ethylhexyl Ester 0.25 4.2 15–30 Broad-spectrum
Dichlorprop-Butotyl 1.2 3.9 10–20 Horticulture

Notes:

  • Log Kow : Higher values (e.g., 5.8 for 2-ethylhexyl 2-(2,4-DCP)propionate) correlate with greater lipid solubility and environmental persistence .
  • Soil Half-Life : Ethylhexyl esters generally persist longer due to reduced microbial degradation .

Biological Activity

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate, commonly known as dichlorprop-P 2-ethylhexyl ester, is a synthetic compound primarily employed as a herbicide and plant growth regulator. This article delves into its biological activity, focusing on its mechanisms of action, metabolism, toxicity, and environmental implications.

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₂₄Cl₂O₃
  • Molecular Weight : 353.38 g/mol
  • Classification : Phenoxy herbicide

The compound is characterized by the presence of a dichlorophenoxy group, which is critical for its herbicidal activity. It functions as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in target plants.

The primary mode of action involves the compound's hydrolysis in biological systems, where it is metabolized by esterase enzymes into its active form, 2,4-dichlorophenoxyacetic acid (2,4-D) . This transformation occurs in various tissues including the gut wall and liver cells. The active metabolite exerts herbicidal effects by promoting uncontrolled growth in broadleaf weeds, leading to their eventual death.

Herbicidal Effects

As a herbicide, dichlorprop-P is effective against a wide range of broadleaf weeds. Its selective action allows it to control unwanted vegetation in various crops without significantly affecting grasses. The compound's efficacy can be attributed to its ability to mimic the action of natural auxins, resulting in abnormal plant growth patterns.

Toxicological Profile

  • Acute Toxicity : The compound exhibits moderate toxicity to mammals and aquatic organisms. It is considered harmful if ingested and has potential skin sensitization effects.
  • Environmental Impact : Studies have shown that while it poses risks to certain non-target organisms, it is relatively less harmful to beneficial insects like honeybees.

Case Studies and Research Findings

  • Metabolic Pathways : Research indicates that the hydrolysis of dichlorprop-P leads to significant metabolic products that retain herbicidal properties. A study highlighted the degradation pathways and persistence of the compound in soil and water systems.
  • Comparative Toxicity : In comparative studies with other herbicides like glyphosate and MCPA, dichlorprop-P displayed varying levels of toxicity towards different species, emphasizing the need for careful application in agricultural practices .
  • Environmental Risk Assessment : Investigations into the environmental behavior of dichlorprop-P have underscored its potential impact on ecosystems. Analytical methods such as chromatography and mass spectrometry have been employed to detect and quantify this compound in environmental samples.

Data Table: Comparative Herbicidal Efficacy

Compound NameActive IngredientEfficacy Against Broadleaf WeedsToxicity Level
Dichlorprop-P2-Ethylhexyl 2-(2,4-D)HighModerate
GlyphosateN-(phosphonomethyl)glycineVery HighLow
MCPA4-Chloro-2-methylphenoxyacetic AcidModerateModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves esterification of 2-(2,4-dichlorophenoxy)propionic acid with 2-ethylhexanol under acidic catalysis. For systematic optimization, use factorial design experiments to vary parameters like temperature (reflux vs. controlled heating), catalyst concentration (e.g., sulfuric acid), and reaction time. Post-synthesis, validate purity via HPLC and compare yields against computational reaction path predictions to refine conditions .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Employ spectroscopic techniques (e.g., 1^1H/13^{13}C NMR for functional group identification) and chromatographic methods (GC-MS or HPLC for purity assessment). Cross-reference retention times and spectral data with databases like CAS Common Chemistry to confirm structural integrity. For physical properties, measure logP values experimentally or use computational tools like ACD/Labs Percepta .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (fume hoods) and personal protective equipment (gloves, goggles). Monitor airborne concentrations using gas chromatography. Establish emergency protocols (eye wash stations, showers) and train personnel in hazard communication (SDS documentation). Regularly validate exposure levels against OSHA standards .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS. Compare results with computational degradation pathway models. Use factorial design to simulate long-term storage effects and identify optimal storage parameters (e.g., inert atmosphere, low temperature) .

Q. What analytical standards and reference materials are available for quality control of this compound?

  • Methodological Answer : Source certified reference materials (CRMs) from CAS Registry (e.g., CAS 1928-43-4) and validate against in-house synthesized standards. Use cross-laboratory validation to ensure consistency in analytical methods (e.g., NMR, IR). Document deviations using ISO/IEC 17025 protocols .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (DFT) to predict reactivity and stability of derivatives. Use reaction path search algorithms to identify energetically favorable synthetic routes. Validate predictions with experimental data (e.g., kinetic studies) and iterate using feedback loops to optimize molecular designs .

Q. What strategies resolve contradictions in reported purity data for this compound across different analytical platforms?

  • Methodological Answer : Perform inter-laboratory comparisons using standardized protocols (e.g., ISO 5725). Investigate matrix effects (e.g., solvent interactions) via spike-and-recovery experiments. Employ high-resolution mass spectrometry (HRMS) to detect trace impurities and reconcile discrepancies with computational impurity profiling .

Q. How can researchers identify and quantify degradation products of this compound in environmental matrices?

  • Methodological Answer : Use LC-HRMS/MS with non-targeted screening to detect degradation byproducts. Apply suspect screening workflows (e.g., EPA CompTox Dashboard) and validate findings with synthesized reference standards. Quantify environmental persistence using OECD 307 guidelines for soil and water systems .

Q. What experimental designs are suitable for studying synergistic effects of this compound in herbicide formulations?

  • Methodological Answer : Employ response surface methodology (RSM) to model interactions with co-formulants (e.g., surfactants). Use isobolographic analysis to quantify synergy ratios. Validate bioefficacy in controlled greenhouse trials with factorial design to isolate variables (concentration, application timing) .

Q. How can researchers design methodologies to assess the environmental impact of this compound?

  • Methodological Answer : Conduct fate and transport studies using 14^{14}C-labeled compounds to track mineralization and bound residues. Apply fugacity models to predict partitioning in air/water/soil. Integrate ecotoxicity data (e.g., Daphnia magna LC50) with exposure models to estimate risk quotients under EFSA guidelines .

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